(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the phenyl and phenoxy groups: This step involves the use of appropriate phenyl and phenoxy derivatives, often through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur or other atoms in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the phenyl or phenoxy rings.
Scientific Research Applications
(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Fluoranthene: A polycyclic aromatic compound used in the construction of organometallic sandwich systems.
Benzo[ghi]perylene: Another polycyclic aromatic compound with similar structural features.
Uniqueness
What sets (5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S2/c1-4-9-25-22(26)21(31-23(25)30)14-16-13-17(24)6-8-18(16)28-10-11-29-19-7-5-15(2)12-20(19)27-3/h4-8,12-14H,1,9-11H2,2-3H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRALKKGEAPSGW-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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